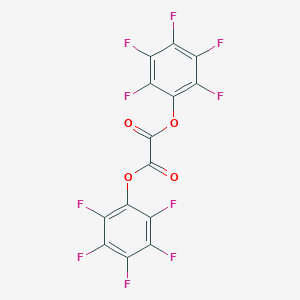

Bis(pentafluorophenyl) oxalate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F10O4/c15-1-3(17)7(21)11(8(22)4(1)18)27-13(25)14(26)28-12-9(23)5(19)2(16)6(20)10(12)24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTUYHWOWDFXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371102 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16536-48-4 | |

| Record name | Bis(pentafluorophenyl) oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chemiluminescence of Bis(pentafluorophenyl) Oxalate: A Deep Dive into its Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemiluminescence mechanism of bis(pentafluorophenyl) oxalate (B1200264). While specific quantitative data for this particular oxalate is not extensively available in publicly accessible literature, this guide leverages the well-established principles of peroxyoxalate chemiluminescence and data from closely related analogs, such as bis(pentachlorophenyl) oxalate (PCPO), to provide a comprehensive understanding of its reactive behavior and light-emitting properties.

Core Principles of Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a highly efficient form of light production resulting from a chemical reaction at ambient temperatures. The process is indirect, meaning the initial reactants themselves do not emit light. Instead, they react to form a high-energy intermediate that transfers its energy to a fluorescent activator (fluorophore), which then emits the light. The general reaction can be summarized as the oxidation of an aryl oxalate ester by hydrogen peroxide in the presence of a suitable fluorescer.

The key steps in this process are:

-

Formation of a Peroxyoxalate Intermediate: The aryl oxalate reacts with hydrogen peroxide in a nucleophilic substitution reaction.

-

Intramolecular Cyclization: The peroxyoxalate intermediate cyclizes to form a highly unstable, high-energy intermediate, which is widely accepted to be a 1,2-dioxetanedione.

-

Chemiexcitation via CIEEL: The 1,2-dioxetanedione interacts with a fluorescent activator through a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).

-

Light Emission: The excited activator relaxes to its ground state by emitting a photon of light.

The Chemiluminescence Mechanism of Bis(pentafluorophenyl) Oxalate

The chemiluminescence of this compound follows the general peroxyoxalate mechanism. The highly electronegative pentafluorophenyl groups are expected to enhance the reactivity of the oxalate ester towards nucleophilic attack by hydrogen peroxide, potentially leading to a faster reaction rate compared to non-fluorinated analogs.

The detailed mechanism is as follows:

-

Nucleophilic Attack: The reaction is typically initiated in the presence of a base catalyst (e.g., sodium salicylate (B1505791) or imidazole), which deprotonates hydrogen peroxide to form the more nucleophilic hydroperoxide anion (HOO⁻). This anion then attacks one of the carbonyl carbons of the this compound molecule.

-

Formation of the Key Intermediate: This initial reaction forms a peroxyoxalate intermediate. The pentafluorophenolate is a good leaving group, facilitating an intramolecular cyclization to form the transient and highly energetic 1,2-dioxetanedione intermediate.

-

The CIEEL Pathway: The 1,2-dioxetanedione is the crucial high-energy species. It does not directly decompose to produce light. Instead, it interacts with a fluorescent activator in a multi-step process:

-

Electron Transfer: An electron is transferred from the activator to the 1,2-dioxetanedione, forming a radical ion pair.

-

Decomposition and Charge Annihilation: The 1,2-dioxetanedione radical anion rapidly decomposes into two molecules of carbon dioxide and a radical anion. A subsequent charge annihilation (back electron transfer) occurs between the CO₂ radical anion and the activator radical cation, which leaves the activator in an electronically excited state.

-

Photon Emission: The excited activator then decays to its ground state, emitting light at its characteristic fluorescence wavelength.

-

Signaling Pathway Diagram

Caption: The reaction pathway of this compound chemiluminescence.

Quantitative Data

As previously mentioned, specific quantitative data for this compound is scarce in the reviewed literature. However, data from its close analog, bis(pentachlorophenyl) oxalate (PCPO), can provide valuable insights into the expected performance. The chemiluminescence quantum yield (ΦCL) is a critical parameter, representing the efficiency of converting chemical energy into light.

Table 1: Illustrative Chemiluminescence Quantum Yields for the PCPO System with Various Activators

| Fluorescent Activator | Fluorescence Quantum Yield (ΦF) | Chemiluminescence Quantum Yield (ΦCL) |

| 9,10-Diphenylanthracene | 0.85 | 0.15 |

| Perylene | 0.94 | 0.22 |

| Rubrene | 0.98 | 0.25 |

Note: These values are for the PCPO system and are intended for illustrative purposes. The actual values for this compound may differ.

Table 2: Factors Influencing Chemiluminescence

| Parameter | Effect on Light Emission |

| Aryl Oxalate Concentration | Initially, an increase in concentration leads to higher light intensity. At very high concentrations, quenching effects can be observed. |

| Hydrogen Peroxide Concentration | Similar to the aryl oxalate, increasing the concentration generally increases the reaction rate and light intensity up to a certain point. |

| Base Catalyst | The presence and concentration of a base catalyst significantly accelerate the reaction and increase light output. |

| Fluorescent Activator | The choice and concentration of the activator are crucial. Higher fluorescence quantum yields and optimal concentrations lead to brighter chemiluminescence. |

| Solvent | The polarity and viscosity of the solvent can affect the reaction rates and the stability of intermediates, thereby influencing the light emission profile. |

Experimental Protocols

The following are generalized protocols for key experiments related to peroxyoxalate chemiluminescence, adaptable for studies involving this compound.

Synthesis of this compound

This protocol is a general method for the synthesis of aryl oxalates.

Materials:

-

Pentafluorophenol

-

Oxalyl chloride

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous toluene (B28343) (or another inert solvent)

-

Standard laboratory glassware for synthesis under inert atmosphere

Procedure:

-

Dissolve pentafluorophenol in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine to the solution and stir.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of oxalyl chloride in anhydrous toluene to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours with continuous stirring.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

Measurement of Chemiluminescence Kinetics

This protocol describes how to measure the light emission profile over time.

Experimental Workflow Diagram:

Caption: Workflow for measuring chemiluminescence kinetics.

Procedure:

-

Prepare stock solutions of this compound, hydrogen peroxide, a base catalyst, and the fluorescent activator in a suitable solvent (e.g., ethyl acetate).

-

Place a cuvette containing the aryl oxalate and activator solution in the sample chamber of a luminometer.

-

Use an auto-injector to add the hydrogen peroxide and base catalyst solution to the cuvette to initiate the reaction.

-

Immediately begin recording the light intensity as a function of time.

-

The resulting data can be used to determine reaction rate constants and the lifetime of the chemiluminescent emission.

Determination of Chemiluminescence Quantum Yield

This protocol outlines a method for determining the quantum yield of the chemiluminescent reaction.

Logical Relationship Diagram:

Caption: The logical basis for calculating chemiluminescence quantum yield.

Procedure:

-

The total number of photons emitted during the reaction is measured using a calibrated luminometer or a spectrophotometer equipped with a photon-counting module.

-

The number of moles of the limiting reactant (usually the aryl oxalate) that has been consumed is determined.

-

The chemiluminescence quantum yield (ΦCL) is calculated using the following equation:

ΦCL = (Total number of photons emitted) / (Number of moles of reactant consumed × Avogadro's number)

Conclusion

The chemiluminescence of this compound is a complex yet fascinating process governed by the principles of peroxyoxalate chemistry and the CIEEL mechanism. The high electronegativity of the pentafluorophenyl groups likely enhances its reactivity, making it a potentially highly efficient light-emitting system. While specific quantitative data remains to be extensively published, the mechanistic framework and experimental approaches outlined in this guide provide a solid foundation for researchers and scientists to explore and utilize the unique properties of this compound in various applications, from analytical chemistry to drug development and beyond.

The Bright Frontier: An In-depth Technical Guide to the Discovery and History of Aryl Oxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenomenon of "cold light," or chemiluminescence, has fascinated scientists for centuries, but it was in the latter half of the 20th century that a particularly efficient and versatile class of chemiluminescent reactions emerged: aryl oxalate (B1200264) chemiluminescence. This technology now forms the basis of familiar glow sticks and has become an invaluable tool in analytical chemistry and biomedical research. This in-depth technical guide explores the discovery and history of aryl oxalate chemiluminescence, delving into its underlying mechanisms, key experimental protocols, and the quantitative data that underpins its utility.

The journey of aryl oxalate chemiluminescence began in the early 1960s. In 1963, Edwin A. Chandross, a researcher at Bell Labs, first reported a flash of light from a mixture of oxalyl chloride, hydrogen peroxide, and 9,10-diphenylanthracene.[1] This seminal observation laid the groundwork for future exploration. Subsequently, Michael M. Rauhut and his colleagues at the American Cyanamid Company systematically investigated and optimized this reaction, leading to the development of highly efficient and practical chemiluminescent systems.[2] Their work on electronegatively substituted aryl oxalates, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO), significantly enhanced the quantum yields and stability of the light-emitting reaction, paving the way for commercial applications.[2][3]

At its core, aryl oxalate chemiluminescence is a form of indirect or sensitized chemiluminescence. The reaction between an aryl oxalate ester and hydrogen peroxide generates a high-energy intermediate, which then transfers its energy to a suitable fluorescent molecule (a fluorescer or activator).[4] This excited fluorescer then relaxes to its ground state by emitting a photon, producing the visible light we observe.[4] The color of the emitted light is therefore dependent on the specific fluorescer used, allowing for a wide spectrum of colors to be generated from the same fundamental chemical reaction.[5]

The Chemical Mechanism: A Step-by-Step Exploration

The chemiluminescence of aryl oxalates is a multi-step process that has been the subject of extensive research. The currently accepted mechanism involves the formation of a highly unstable, energy-rich intermediate, 1,2-dioxetanedione, and proceeds via a process known as Chemically Initiated Electron Exchange Luminescence (CIEEL).[4][6]

Formation of the High-Energy Intermediate

The reaction is initiated by the nucleophilic attack of hydrogen peroxide on the carbonyl group of the aryl oxalate ester. This reaction can be catalyzed by a base, which enhances the nucleophilicity of the hydrogen peroxide.[4] The initial reaction forms a hydroperoxy oxalate ester intermediate.[7] This intermediate then undergoes a rapid intramolecular cyclization, eliminating a molecule of phenol (B47542) and forming the critical high-energy intermediate, 1,2-dioxetanedione.[8]

Caption: Formation of the 1,2-dioxetanedione intermediate.

Chemically Initiated Electron Exchange Luminescence (CIEEL)

Once formed, the 1,2-dioxetanedione is highly unstable and readily decomposes into two molecules of carbon dioxide. In the absence of a fluorescer, this decomposition releases energy primarily as heat.[4] However, in the presence of a fluorescer, a different pathway is followed. The 1,2-dioxetanedione and the fluorescer form a transient charge-transfer complex.[4] An electron is then transferred from the fluorescer to the 1,2-dioxetanedione, which then rapidly decomposes into carbon dioxide and a carbon dioxide radical anion. This results in the formation of a fluorescer radical cation. The subsequent annihilation of the fluorescer radical cation and the carbon dioxide radical anion generates the fluorescer in an electronically excited state. This excited fluorescer then decays to its ground state, emitting a photon of light.[4]

Caption: The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.

Quantitative Data in Aryl Oxalate Chemiluminescence

The efficiency of aryl oxalate chemiluminescence is quantified by its quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting aryl oxalate molecules. The quantum yield is influenced by several factors, including the structure of the aryl oxalate, the nature of the fluorescer, the solvent, and the presence of catalysts or quenchers.

Table 1: Chemiluminescence Quantum Yields of Selected Aryl Oxalates

| Aryl Oxalate | Fluorescer | Solvent | Catalyst/Base | Quantum Yield (ΦCL, E/mol) |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | Rubrene | - | - | 0.23 |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene | Diethyl Phthalate (B1215562) | Sodium Salicylate | ~0.1 |

| Bis(pentachlorophenyl) oxalate (PCPO) | 9,10-Diphenylanthracene | - | - | High |

| Diphenyl oxalate | 9,10-Bis(phenylethynyl)anthracene | - | - | Lower than substituted oxalates |

Note: Quantum yields can vary significantly with experimental conditions.

Table 2: Common Fluorescers and Their Emission Colors

| Fluorescer | Emission Color |

| 9,10-Diphenylanthracene | Blue |

| 9,10-Bis(phenylethynyl)anthracene | Green |

| Rubrene | Yellow-Orange |

| Rhodamine B | Red |

| Perylene | Blue-Green |

Experimental Protocols

Synthesis of Bis(2,4,6-trichlorophenyl) Oxalate (TCPO)

This protocol describes a common laboratory synthesis of TCPO.[2][5][9]

Materials:

-

Dry Toluene (B28343)

-

Oxalyl chloride

-

Methanol (B129727) or Ethanol (B145695) (for washing)

-

Ice bath

-

Stirring apparatus

-

Fritted funnel for suction filtration

Procedure:

-

Dissolve 2,4,6-trichlorophenol in dry toluene (approximately 15-20 mL of toluene per gram of TCP).

-

Cool the solution to 0°C in an ice bath with continuous stirring.

-

Slowly add one molar equivalent of triethylamine to the chilled solution.

-

While maintaining the temperature at 0°C, add 0.5 molar equivalents of oxalyl chloride dropwise. A thick, off-white precipitate will form.

-

After the addition of oxalyl chloride is complete, allow the mixture to warm to room temperature and continue stirring, preferably overnight, to improve purity.

-

Filter the mixture using suction filtration with a fritted funnel. The solid collected is a mixture of TCPO and triethylammonium (B8662869) chloride.

-

Wash the solid with methanol or ethanol to remove the triethylammonium chloride.

-

Dry the resulting white powder, which is TCPO, preferably under a vacuum.

Typical Chemiluminescence Experiment

This protocol outlines a general procedure for observing aryl oxalate chemiluminescence.[9]

Materials:

-

Aryl oxalate (e.g., TCPO)

-

Fluorescer (e.g., 9,10-bis(phenylethynyl)anthracene)

-

Solvent (e.g., diethyl phthalate or ethyl acetate)

-

Weak base/catalyst (e.g., sodium acetate (B1210297) or sodium salicylate)

-

3% Hydrogen peroxide solution

-

Glass vial or cuvette

Procedure:

-

In a glass vial, dissolve a small amount of the aryl oxalate (e.g., a few milligrams of TCPO) and the fluorescer in the chosen solvent.

-

Add a small amount of the weak base to the solution and mix thoroughly.

-

To initiate the chemiluminescent reaction, add a few drops of the hydrogen peroxide solution to the vial.

-

Observe the emission of light. The duration of the glow will depend on the solvent and the concentrations of the reactants. Ethyl acetate generally produces a shorter, more intense glow, while diethyl phthalate results in a longer-lasting, less intense emission.[9]

Caption: A typical experimental workflow for a chemiluminescence study.

Conclusion

From its serendipitous discovery to its well-understood and highly tunable chemical system, aryl oxalate chemiluminescence stands as a testament to the power of fundamental chemical research. The pioneering work of Chandross and Rauhut has led to a technology that is not only ubiquitous in everyday life in the form of light sticks but also serves as a powerful analytical tool in various scientific disciplines. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and protocols outlined in this guide is essential for harnessing the full potential of this fascinating and luminous chemical reaction. The ongoing development of novel aryl oxalates and fluorescers, including more environmentally friendly "green" alternatives, ensures that the future of aryl oxalate chemiluminescence will continue to be bright.[9]

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Mechanistic Studies on the Salicylate-Catalyzed Peroxyoxalate Chemiluminescence in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 5. TCPO - Wikipedia [en.wikipedia.org]

- 6. Direct and Indirect Chemiluminescence: Reactions, Mechanisms and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. How to Make TCPO (for Making Glow Sticks) - Instructables [instructables.com]

The Pentafluorophenyl Group: A Technical Guide to its Potent Electron-Withdrawing Effects on Reactivity

For Researchers, Scientists, and Drug Development Professionals

The pentafluorophenyl (C₆F₅) group is a cornerstone substituent in modern organic chemistry, valued for its profound impact on molecular reactivity, stability, and electronic properties. Its powerful electron-withdrawing nature, a consequence of the cumulative electronegativity of five fluorine atoms, makes it an indispensable tool in fields ranging from medicinal chemistry and drug development to materials science and catalysis. This technical guide provides an in-depth exploration of the electron-withdrawing effects of the pentafluorophenyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Principles: Inductive and Mesomeric Effects

The strong electron-withdrawing character of the pentafluorophenyl group arises from a combination of two fundamental electronic effects: the inductive effect (-I) and the mesomeric (or resonance) effect (-M).

-

Inductive Effect (-I): The high electronegativity of the five fluorine atoms results in a strong polarization of the carbon-fluorine sigma (σ) bonds. This creates a significant dipole moment, with electron density being pulled away from the aromatic ring. This powerful inductive withdrawal is the primary contributor to the electron-deficient nature of the C₆F₅ group.[1]

-

Mesomeric Effect (-M): While fluorine atoms possess lone pairs that could theoretically be donated to the aromatic π-system (+M effect), this effect is significantly outweighed by the strong inductive withdrawal. In fact, the overall mesomeric effect of the pentafluorophenyl group is considered to be electron-withdrawing (-M). This is because the highly electronegative fluorine atoms are poor π-donors, and the electron-deficient nature of the ring discourages electron donation.

The interplay of these effects results in a substituent that strongly deactivates the aromatic ring towards electrophilic substitution and significantly influences the reactivity of attached functional groups.

Figure 1. Dominant electronic effects of the C₆F₅ group.

Quantitative Analysis of Electron-Withdrawing Strength

The electron-withdrawing capacity of the pentafluorophenyl group can be quantified through various experimental and computational parameters, most notably Hammett substituent constants and pKa values.

Hammett Substituent Constants

The Hammett equation, log(k/k₀) = ρσ, provides a linear free-energy relationship that quantifies the influence of meta- or para-substituents on the reactivity of a benzene (B151609) derivative.[1] The substituent constant (σ) is a measure of the electronic effect of a particular substituent. Electron-withdrawing groups are characterized by positive σ values.[1]

| Parameter | Value | Description |

| σm | +0.45 | Meta substituent constant, primarily reflecting the inductive effect.[1] |

| σp | +0.52 | Para substituent constant, reflecting both inductive and resonance effects.[1] |

| σI | +0.43 | Pure inductive effect constant.[1] |

| σR | +0.09 | Pure resonance effect constant.[1] |

| σ * | 1.50 | Taft's substituent constant, re-estimated from IR spectral data.[2] |

Note: These values can vary slightly depending on the specific reaction series and the conditions under which they were determined.[1]

Acidity (pKa) of Pentafluorophenyl-Containing Compounds

The potent electron-withdrawing nature of the C₆F₅ group significantly increases the acidity of attached functional groups by stabilizing the resulting conjugate base. This is reflected in the lower pKa values of pentafluorophenyl-substituted compounds compared to their non-fluorinated counterparts.

| Compound | pKa Value | Comments |

| Phenol | 9.95 | Reference compound. |

| Pentafluorophenol | 5.5 | The C₆F₅ group significantly increases the acidity of the hydroxyl group. |

| Benzoic Acid | 4.20 | Reference compound. |

| Pentafluorobenzoic Acid | 1.79 | The C₆F₅ group strongly enhances the acidity of the carboxylic acid. |

| Phenylacetic Acid | 4.31 | Reference compound. |

| Pentafluorophenylacetic Acid | 3.42 | The electron-withdrawing effect is transmitted through the methylene (B1212753) spacer, increasing acidity. |

Impact on Reactivity and Applications

The profound electron-withdrawing properties of the pentafluorophenyl group are harnessed in a wide array of chemical transformations and applications.

Activation of Carboxylic Acids and Alcohols

Pentafluorophenyl esters are highly reactive acylating agents, widely employed in peptide synthesis and other amide bond formations.[3][4][5] The C₆F₅ group acts as an excellent leaving group, facilitating nucleophilic attack at the carbonyl carbon. Similarly, pentafluorophenyl sulfonates are used as stable and less reactive alternatives to sulfonyl chlorides for the preparation of sulfonamides.[6][7]

Figure 2. Role of the C₆F₅ group in activating carboxylic acids.

Catalysis and Materials Science

The electronic properties of the pentafluorophenyl group are exploited to fine-tune the characteristics of catalysts and functional materials. For instance, in porphyrin chemistry, pentafluorophenyl substituents can alter the redox potential and catalytic activity of the macrocycle.[1] In polymerization catalysis, the use of pentafluorophenyl substituents can lead to high molecular weight polymers with low degrees of branching by suppressing side reactions.[8][9]

Drug Design and Development

Incorporating a pentafluorophenyl group can significantly modify a molecule's pharmacokinetic and pharmacodynamic properties. Its electron-withdrawing nature can modulate the pKa of nearby functional groups, which in turn affects drug absorption, distribution, metabolism, and excretion (ADME) profiles, as well as binding affinity to biological targets.[1] The C₆F₅ group can also enhance metabolic stability.[1]

Experimental Protocols

The quantitative data presented in this guide are determined through precise experimental methodologies. The following sections outline the general procedures for determining pKa values and Hammett constants.

Determination of pKa Values

The pKa of an acidic compound is typically determined by acid-base titration.

Methodology:

-

Preparation of the Analyte Solution: A known concentration of the acidic compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

pKa Determination: The volume of titrant required to reach the half-equivalence point (where half of the acid has been neutralized) is determined from the titration curve. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.[1]

Figure 3. Experimental workflow for pKa determination.

Determination of Hammett Constants

Hammett constants are determined by measuring the rates or equilibrium constants of a reaction for a series of substituted compounds and comparing them to the rate or equilibrium constant of the unsubstituted compound.[1] The hydrolysis of substituted ethyl benzoates is a classic example used for this purpose.[1]

Methodology:

-

Reaction Selection: A reaction that is sensitive to the electronic effects of substituents is chosen. The hydrolysis of ethyl benzoates is a common choice where the reaction constant (ρ) is well-established.

-

Synthesis of Substrates: A series of para- or meta-substituted ethyl benzoates, including the pentafluorophenyl-substituted analog, are synthesized and purified.

-

Kinetic Measurements: The rate of hydrolysis for each substrate is measured under identical conditions (e.g., temperature, solvent, and base concentration). The disappearance of the ester or the appearance of the carboxylate can be monitored by techniques such as UV-Vis spectroscopy, HPLC, or by quenching the reaction at different time points and titrating the remaining base.

-

Rate Constant Calculation: The rate constant (k) for each reaction is determined by fitting the concentration-time data to the appropriate rate law.[1]

-

Hammett Plot and σ Value Determination: The Hammett equation is applied by plotting log(k/k₀) against known σ values for a series of well-characterized substituents. The reaction constant, ρ, is determined from the slope of this line. Once ρ is known, the σ value for the pentafluorophenyl group can be calculated from the experimentally determined rate constant of the pentafluorophenyl-substituted reactant.[1]

Conclusion

The pentafluorophenyl group is a powerful and versatile tool in the arsenal (B13267) of the modern chemist. Its potent electron-withdrawing effects, which can be quantified by parameters such as Hammett constants and pKa values, have a profound impact on molecular reactivity. A thorough understanding of the interplay between its inductive and mesomeric effects is crucial for its effective application in diverse areas such as drug discovery, organic synthesis, and materials science. The experimental protocols outlined in this guide provide a framework for the continued investigation and innovative application of this important functional group.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Observations on the reactivity of pentafluorophenyl sulfonate esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to High-Energy Intermediates in Bis(pentafluorophenyl) Oxalate Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-energy intermediates generated in chemiluminescent reactions involving bis(pentafluorophenyl) oxalate (B1200264) (DNPO). It covers the core principles of the reaction, detailed experimental protocols, quantitative data, and the underlying mechanistic pathways. This document is intended to serve as a valuable resource for researchers and professionals working in fields where high-sensitivity detection methods are crucial, such as in drug development and various bioanalytical assays.

Introduction to Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a highly efficient chemical light-emitting reaction that forms the basis of various analytical applications and is famously utilized in commercial "glow sticks." The reaction involves the oxidation of an aryl oxalate ester, such as bis(pentafluorophenyl) oxalate, by hydrogen peroxide in the presence of a fluorophore (activator). This process generates a transient, high-energy intermediate that, upon decomposition, transfers energy to the fluorophore, leading to the emission of light. The high quantum yields and the ability to tune the emission wavelength by selecting different fluorophores make this system particularly attractive for sensitive detection methods.

The key to the high efficiency of peroxyoxalate chemiluminescence lies in the formation of a highly unstable, high-energy intermediate. Extensive research has identified this key intermediate as 1,2-dioxetanedione (C₂O₄).[1][2][3] This strained, four-membered ring peroxide is a cyclic dimer of carbon dioxide and possesses a significant amount of stored chemical energy.[3][4]

The High-Energy Intermediate: 1,2-Dioxetanedione

The central species in the peroxyoxalate reaction is the high-energy intermediate, 1,2-dioxetanedione. Its formation is the critical step that ultimately leads to light production.

Formation of 1,2-Dioxetanedione

The reaction is initiated by the nucleophilic attack of the hydroperoxide anion (OOH⁻), formed from hydrogen peroxide in the presence of a base or catalyst, on one of the carbonyl carbons of the this compound molecule.[2][5] This is typically the rate-determining step of the overall reaction.[5] This initial reaction forms a peroxyoxalate ester intermediate.[2] Subsequently, an intramolecular cyclization occurs, displacing a pentafluorophenolate leaving group and forming the transient 1,2-dioxetanedione.[2][4] The pentafluorophenyl group is an excellent leaving group, which facilitates the formation of the high-energy intermediate.

The overall formation can be summarized in the following logical steps:

-

Activation of Hydrogen Peroxide: A base or catalyst facilitates the formation of the more nucleophilic hydroperoxide anion from hydrogen peroxide.

-

Nucleophilic Attack: The hydroperoxide anion attacks a carbonyl carbon of the this compound.

-

Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular cyclization.

-

Formation of 1,2-Dioxetanedione: This cyclization leads to the formation of the high-energy 1,2-dioxetanedione and the release of a pentafluorophenol (B44920) molecule.

Formation of the 1,2-dioxetanedione high-energy intermediate.

Decomposition and Energy Transfer: The CIEEL Mechanism

The light-producing step of the reaction is explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism.[6][7] Due to its high instability, the 1,2-dioxetanedione molecule does not directly emit light. Instead, it interacts with a fluorophore (activator).

The key steps of the CIEEL mechanism are:

-

Electron Transfer: An electron is transferred from the fluorophore to the 1,2-dioxetanedione, forming a radical ion pair.[6]

-

Decomposition: The now radical anion of 1,2-dioxetanedione rapidly decomposes into two molecules of carbon dioxide.[2][6]

-

Back Electron Transfer: A back electron transfer occurs from one of the carbon dioxide radical anions to the fluorophore radical cation.[6]

-

Excitation and Emission: This back electron transfer results in the formation of the fluorophore in an excited singlet state. The excited fluorophore then relaxes to its ground state by emitting a photon of light.[6][7]

The Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the subsequent chemiluminescence experiments.

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of aryl oxalate esters.[8][9]

Materials:

-

Pentafluorophenol

-

Oxalyl chloride

-

Anhydrous toluene (B28343) (or other suitable anhydrous aprotic solvent like dichloromethane (B109758) or diethyl ether)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard glassware for organic synthesis (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to an inert gas line.

-

Reactant Mixture: In the flask, dissolve pentafluorophenol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous toluene under an inert atmosphere. Cool the mixture to 0 °C using an ice bath.

-

Addition of Oxalyl Chloride: Dissolve oxalyl chloride (1.0 equivalent) in anhydrous toluene in the dropping funnel. Add the oxalyl chloride solution dropwise to the stirred pentafluorophenol/triethylamine mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

-

Workup:

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

-

Wash the filtrate sequentially with dilute hydrochloric acid (e.g., 1 M HCl) to remove any remaining triethylamine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Measurement of Chemiluminescence Kinetics and Quantum Yield

Instrumentation:

-

Luminometer or a light-tight chamber equipped with a photomultiplier tube (PMT) detector.[1][4]

-

Spectrofluorometer for measuring the fluorescence quantum yield of the activator.

-

UV-Vis spectrophotometer for concentration measurements.

-

Stopped-flow apparatus for rapid mixing and kinetic measurements (optional).

Reagents:

-

Stock solution of this compound in a suitable solvent (e.g., ethyl acetate, acetonitrile).[9]

-

Stock solution of a fluorophore (e.g., 9,10-diphenylanthracene, perylene) in the same solvent.

-

Solution of hydrogen peroxide in the same solvent.

-

Solution of a catalyst (e.g., sodium salicylate, imidazole) in the same solvent.

Procedure for Kinetic Measurement:

-

Sample Preparation: In a cuvette suitable for the luminometer, place the solution of this compound and the fluorophore.

-

Initiation of Reaction: Place the cuvette in the luminometer and inject the hydrogen peroxide solution (containing the catalyst) to initiate the reaction. For rapid reactions, a stopped-flow system is recommended.

-

Data Acquisition: Immediately start recording the chemiluminescence intensity as a function of time. The data will typically show a rapid rise to a maximum intensity followed by a slower decay.

-

Data Analysis: The resulting intensity-time profile can be fitted to a kinetic model to extract pseudo-first-order rate constants for the rise and fall of the chemiluminescence.

Procedure for Quantum Yield Determination: The chemiluminescence quantum yield (Φ_CL) is the ratio of the total number of photons emitted to the number of moles of the limiting reactant consumed. It is often determined relative to a known chemiluminescence standard, such as the luminol (B1675438) reaction.[5][10][11]

Φ_CL = Φ_ex * Φ_fl

where Φ_ex is the chemiexcitation quantum yield and Φ_fl is the fluorescence quantum yield of the activator.

-

Total Photon Emission: Integrate the total light emission over the entire course of the reaction using the luminometer. This gives a value in relative light units (RLU).

-

Calibration: Calibrate the luminometer using a standard chemiluminescent reaction with a known quantum yield (e.g., the luminol-peroxide-peroxidase system). This allows for the conversion of the integrated RLU to the absolute number of photons emitted.

-

Determination of Reactant Consumed: Determine the concentration of the limiting reactant (typically the aryl oxalate) before and after the reaction using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Calculation of Quantum Yield: Calculate the chemiluminescence quantum yield using the following equation:

Φ_CL = (Total Photons Emitted) / (Moles of Limiting Reactant Consumed)

Quantitative Data

While specific quantitative data for the this compound system is not extensively published in readily accessible tables, data from analogous peroxyoxalate systems, particularly those with other halogenated phenyl groups, provide valuable insights. The electron-withdrawing nature of the pentafluorophenyl group is expected to result in a high chemiluminescence quantum yield.

For a closely related compound, bis(pentachlorophenyl) oxalate (PCPO), the following observations have been made, which can be considered indicative for the behavior of this compound:

| Parameter | Observation for PCPO System | Reference |

| Rate-Determining Step | Reaction between the aryl oxalate and the hydroperoxide anion. | [5] |

| Dependence on Fluorophore | Chemiluminescence decay rates are largely independent of the nature and concentration of the fluorophore. | [3] |

| Chemiluminescence Quantum Yield (Φ_CL) | Strongly dependent on the nature and concentration of the fluorophore. | [3] |

| Relationship with Oxidation Potential | A quantitative relationship exists between the normalized chemiluminescence quantum yields and the half-wave oxidation potential of the fluorescent activators, consistent with the CIEEL mechanism. | [3] |

It is important to note that the specific rate constants and quantum yields for the this compound system will need to be determined experimentally following the protocols outlined above.

Logical Workflow for a Typical Experiment

The following diagram illustrates a typical workflow for studying the chemiluminescence of the this compound system.

Experimental workflow for studying this compound chemiluminescence.

Conclusion

The chemiluminescent reaction of this compound proceeds through the formation of the high-energy intermediate, 1,2-dioxetanedione. The subsequent decomposition of this intermediate via the CIEEL mechanism allows for the efficient transfer of chemical energy to a fluorophore, resulting in light emission. The highly electron-withdrawing nature of the pentafluorophenyl groups makes this compound a promising reagent for developing highly sensitive chemiluminescent assays. This guide provides the foundational knowledge and experimental framework for researchers to synthesize, characterize, and quantify the behavior of this important class of chemiluminescent reagents, enabling further advancements in analytical chemistry and drug development.

References

- 1. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 3. Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. comm-tec.com [comm-tec.com]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

- 7. mdpi.com [mdpi.com]

- 8. A General Method to Prepare Halogen-Free Oxalate Diesters for Peroxyoxalate Chemiluminescence Demonstrations | Chemical Education Xchange [chemedx.org]

- 9. Synthesis and evaluation of aryl oxalates as peroxyoxalate chemiluminescence reagents - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. arxiv.org [arxiv.org]

- 11. Determination of absolute chemiluminescence quantum yields for reactions of bis-(pentachlorophenyl) oxalate, hydrogen peroxide and fluorescent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Light: An In-depth Technical Guide to Aryl Oxalate Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of chemiluminescence derived from aryl oxalate (B1200264) esters. It delves into the core chemical mechanisms, presents detailed experimental protocols for synthesis and analysis, and summarizes key quantitative data to facilitate research and development in areas leveraging this powerful light-emitting technology.

Fundamental Principles of Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence is a highly efficient, non-enzymatic chemical reaction that generates light. The overall process involves the reaction of an aryl oxalate ester with an oxidizing agent, typically hydrogen peroxide, in the presence of a fluorescent molecule, known as a fluorescer or activator.[1] The energy released from the decomposition of a high-energy intermediate, formed during the reaction, is transferred to the fluorescer, which then emits light upon returning to its ground state. This process of indirect chemiluminescence is the basis for the bright emission observed in applications such as glow sticks and various analytical assays.[2]

The three core components of the peroxyoxalate system are:

-

Aryl Oxalate Ester: The fuel for the reaction. The structure of the aryl oxalate significantly influences the reaction kinetics and the overall quantum yield of the chemiluminescence. Aryl oxalates with electronegative substituents, such as bis(2,4,6-trichlorophenyl) oxalate (TCPO) and bis(2,4-dinitrophenyl) oxalate (DNPO), are commonly used due to their high efficiency.[3]

-

Oxidizing Agent: Typically hydrogen peroxide (H₂O₂), which reacts with the aryl oxalate to initiate the process.

-

Fluorescer (Activator): A fluorescent molecule that accepts the energy from the chemical reaction and emits it as light. The choice of fluorescer determines the color of the emitted light.

The Chemical Reaction Pathway

The mechanism of peroxyoxalate chemiluminescence is a multi-step process that culminates in the generation of an electronically excited fluorescer. The key intermediate in this pathway is the highly unstable 1,2-dioxetanedione.[4] The currently accepted mechanism for this process is the Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.

Formation of the High-Energy Intermediate

The reaction is initiated by the nucleophilic attack of hydrogen peroxide on one of the carbonyl carbons of the aryl oxalate ester. This is often the rate-limiting step and can be catalyzed by a base.[5] This initial reaction forms a peroxyoxalate intermediate. A subsequent intramolecular cyclization of this intermediate leads to the formation of the four-membered ring compound, 1,2-dioxetanedione, and the release of two molecules of the corresponding phenol.

The CIEEL Mechanism and Light Emission

The 1,2-dioxetanedione is a high-energy molecule that readily decomposes into two molecules of carbon dioxide. In the presence of a fluorescer, the decomposition is thought to proceed via the CIEEL mechanism. This involves the transfer of an electron from the fluorescer to the 1,2-dioxetanedione, forming a radical ion pair. This is followed by the rapid decomposition of the 1,2-dioxetanedione radical anion into two molecules of carbon dioxide and the transfer of an electron back to the fluorescer radical cation, leaving the fluorescer in an electronically excited state. The excited fluorescer then relaxes to its ground state by emitting a photon of light.

The following diagram illustrates the key steps in the peroxyoxalate chemiluminescence pathway:

Quantitative Data

The efficiency of peroxyoxalate chemiluminescence is typically quantified by the chemiluminescence quantum yield (ΦCL), which is the ratio of the number of photons emitted to the number of aryl oxalate molecules reacted. This value is influenced by the specific aryl oxalate, the fluorescer, and the reaction conditions.

| Aryl Oxalate | Fluorescer | Solvent | Catalyst | Quantum Yield (ΦCL, einstein/mol) |

| TCPO | 9,10-Diphenylanthracene | Dibutyl Phthalate | Sodium Salicylate | ~0.1 - 0.2 |

| TCPO | Rubrene | Dibutyl Phthalate | Sodium Salicylate | ~0.15 |

| DNPO | Rubrene | Dimethyl Phthalate | - | 0.23[3] |

| CPPO | 9,10-bis(phenylethynyl)anthracene | Diethyl Phthalate | Sodium Salicylate | High (used in commercial light sticks) |

Note: Quantum yields can vary significantly based on experimental conditions such as solvent purity, temperature, and reactant concentrations.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key aryl oxalate esters and for the measurement of chemiluminescence.

Synthesis of Aryl Oxalate Esters

Safety Precaution: These syntheses should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

This protocol is adapted from a common laboratory procedure.[6]

Materials:

-

Oxalyl chloride

-

Toluene (B28343) (anhydrous)

-

Ethanol (B145695) or Methanol (B129727) (for washing)

Procedure:

-

Dissolve 2,4,6-trichlorophenol in anhydrous toluene (approximately 15-20 mL of toluene per gram of TCP) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add one molar equivalent of triethylamine to the cooled solution with continuous stirring.

-

While maintaining the temperature at 0 °C, add 0.5 molar equivalents of oxalyl chloride dropwise. A precipitate of triethylammonium (B8662869) chloride will form.

-

After the addition of oxalyl chloride is complete, allow the mixture to warm to room temperature and stir for several hours (overnight is recommended for higher purity).

-

Filter the mixture through a fritted funnel to collect the solid product.

-

Wash the solid with ethanol or methanol to remove the triethylammonium chloride.

-

Dry the resulting white powder (TCPO) under vacuum.

This is a general procedure based on established methods.

Materials:

-

Oxalyl chloride

-

Triethylamine

-

Benzene (B151609) or Toluene (anhydrous)

-

Chloroform (B151607) (for washing)

Procedure:

-

Dry a solution of 2,4-dinitrophenol in benzene or toluene by azeotropic distillation.

-

Cool the solution to 10 °C and add triethylamine dropwise with stirring, followed by the dropwise addition of oxalyl chloride.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Remove the solvent under reduced pressure.

-

Add chloroform to the residue, shake, and filter to collect the solid product.

-

The product can be recrystallized from nitrobenzene (B124822) or ethyl acetate (B1210297) if higher purity is required.

Measurement of Chemiluminescence

The following is a general workflow for measuring chemiluminescence intensity and kinetics using a luminometer.

Procedure:

-

Reagent Preparation: Prepare stock solutions of the aryl oxalate, fluorescer, and hydrogen peroxide in a suitable anhydrous solvent (e.g., ethyl acetate, dimethyl phthalate). A catalyst, such as sodium salicylate, may also be included in the aryl oxalate/fluorescer solution.

-

Instrument Setup: Turn on the luminometer and allow it to stabilize. Set the desired parameters, such as integration time, measurement duration, and temperature control.

-

Reaction Initiation: In a cuvette or well of a microplate, pipette the aryl oxalate/fluorescer solution. Place the cuvette/plate in the luminometer.

-

Data Collection: Initiate the reaction by injecting the hydrogen peroxide solution into the cuvette/plate. Immediately start data acquisition to measure the light emission as a function of time.

-

Data Analysis: The resulting data can be used to determine the kinetic profile of the reaction (rise and decay of light emission) and to calculate the total light yield.

Determination of Chemiluminescence Quantum Yield

A common method for determining the chemiluminescence quantum yield is the comparative method, using a standard with a known quantum yield, such as the luminol-peroxide system.

Procedure:

-

Measure the total light emission from the aryl oxalate system under investigation using the procedure described in section 4.2.

-

Under the same experimental conditions (e.g., same luminometer, geometry, and detector settings), measure the total light emission from a luminol (B1675438) standard solution of known concentration.

-

The chemiluminescence quantum yield of the sample (ΦCL,sample) can be calculated using the following equation:

ΦCL,sample = ΦCL,std * (Isample / [Sample]) / (Istd / [Std])

Where:

-

ΦCL,std is the known quantum yield of the standard.

-

Isample and Istd are the integrated light intensities of the sample and standard, respectively.

-

[Sample] and [Std] are the molar concentrations of the sample and standard, respectively.

-

Logical Relationships in Aryl Oxalate Chemiluminescence

The efficiency and characteristics of aryl oxalate chemiluminescence are governed by a set of interconnected factors. The following diagram illustrates these relationships.

This guide provides a foundational understanding of aryl oxalate chemiluminescence, equipping researchers and professionals with the knowledge to apply and innovate with this versatile technology. Further exploration into specific applications and advanced formulations can be built upon these core principles.

References

- 1. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl)oxalate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. comm-tec.com [comm-tec.com]

- 5. researchgate.net [researchgate.net]

- 6. Bis(2,4,5-trichloro-6-carbopentoxyphenyl) oxalate | 30431-54-0 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Reaction of Bis(pentafluorophenyl) Oxalate with Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the peroxyoxalate chemiluminescence reaction, with a specific focus on bis(pentafluorophenyl) oxalate (B1200264). The document details the reaction mechanism, presents quantitative data for analogous compounds, outlines experimental protocols, and includes visualizations of the core processes.

Introduction to Peroxyoxalate Chemiluminescence

Peroxyoxalate chemiluminescence (PO CL) is among the most efficient non-biological light-emitting chemical reactions known. First reported by Rauhut in 1967, this reaction involves the interaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent activator (fluorophore).[1] The high efficiency of this process has led to its widespread use in various applications, from commercial glow sticks to sensitive analytical assays in clinical diagnostics and drug discovery.

The general reaction scheme involves the oxidation of an aryl oxalate ester by hydrogen peroxide, which generates a high-energy intermediate. This intermediate then transfers its energy to a fluorophore, exciting it to a singlet state. As the excited fluorophore relaxes to its ground state, it emits light, and the color of this light is characteristic of the specific fluorophore used.[1]

Bis(pentafluorophenyl) oxalate, with its highly electron-withdrawing pentafluorophenyl groups, is a particularly reactive member of the aryl oxalate family, leading to bright but often short-lived chemiluminescence.[2] Its high reactivity makes it a compound of interest for applications requiring a strong but brief light signal.

The Core Reaction: this compound and Hydrogen Peroxide

The reaction between this compound and hydrogen peroxide is a cornerstone of peroxyoxalate chemiluminescence. The strong electron-withdrawing nature of the pentafluorophenyl groups makes the carbonyl carbons of the oxalate highly electrophilic and susceptible to nucleophilic attack by hydrogen peroxide. This enhanced reactivity generally leads to a faster reaction rate compared to other aryl oxalates.

Reaction Mechanism

The currently accepted mechanism for the peroxyoxalate chemiluminescence of this compound with hydrogen peroxide proceeds through several key steps, culminating in the emission of light via a Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway.[3]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of hydrogen peroxide (or the hydroperoxide anion in base-catalyzed reactions) on one of the carbonyl carbons of the this compound molecule. This results in the formation of a tetrahedral intermediate and the displacement of a pentafluorophenolate leaving group.

-

Formation of a Peroxyoxalate Intermediate: This initial reaction forms a hydroperoxyoxalate ester intermediate.

-

Intramolecular Cyclization: The hydroperoxyoxalate intermediate undergoes a rapid intramolecular cyclization, displacing the second pentafluorophenolate group and forming the highly unstable, high-energy intermediate, 1,2-dioxetanedione.

-

Decomposition of 1,2-Dioxetanedione: 1,2-dioxetanedione is extremely labile and readily decomposes into two molecules of carbon dioxide. This decomposition releases a significant amount of energy.

-

Energy Transfer and Light Emission (CIEEL): In the presence of a fluorophore, the energy from the decomposition of 1,2-dioxetanedione is transferred to the fluorophore. The CIEEL mechanism postulates that an electron is transferred from the fluorophore to the 1,2-dioxetanedione, forming a radical ion pair. As the 1,2-dioxetanedione decomposes to carbon dioxide, an electron is transferred back to the fluorophore radical cation, leaving it in an electronically excited state. The excited fluorophore then relaxes to its ground state by emitting a photon of light.[1]

Factors Influencing the Reaction

Several factors can significantly influence the kinetics and quantum yield of the this compound chemiluminescence reaction:

-

Hydrogen Peroxide Concentration: The concentration of hydrogen peroxide directly affects the rate of the initial nucleophilic attack and, consequently, the rate of light emission.[4][5]

-

Catalysts: The reaction can be catalyzed by bases, such as sodium salicylate (B1505791) or imidazole, which increase the concentration of the more nucleophilic hydroperoxide anion.

-

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction kinetics and quantum yield. Aprotic organic solvents are typically used.

-

Temperature: As with most chemical reactions, temperature affects the reaction rate. Higher temperatures generally lead to faster reaction rates and brighter, but shorter-lived, chemiluminescence.

-

Fluorophore: The nature and concentration of the fluorophore are critical. The energy transfer efficiency and the color of the emitted light depend on the specific fluorophore used. The quantum yield of the fluorophore itself also contributes to the overall brightness of the chemiluminescence.[6]

Quantitative Data

Table 1: Effect of Reactant Concentration on Chemiluminescence Decay Rate and Quantum Yield for the PCPO System

| [PCPO] (mol dm⁻³) | [H₂O₂] (mol dm⁻³) | [DPA]* (mol dm⁻³) | Pseudo-first-order Rate Constant (k_obs) (s⁻¹) | Chemiluminescence Quantum Yield (Φ_CL) |

| 5 x 10⁻⁴ | 2 x 10⁻² | 5 x 10⁻³ | - | - |

| 5 x 10⁻⁴ | 1.25 x 10⁻³ | 5 x 10⁻³ | - | - |

| 4 x 10⁻⁴ | 1.5 x 10⁻⁵ | 5 x 10⁻⁵ | Independent of [H₂O₂] and [DPA] | Decreased slightly at lowest [H₂O₂] |

| 4 x 10⁻⁴ | 1 x 10⁻⁴ | 5 x 10⁻⁵ | Independent of [H₂O₂] and [DPA] | Independent of [H₂O₂] |

*DPA: 9,10-diphenylanthracene (B110198) (a common fluorophore) *Data adapted from studies on bis(pentachlorophenyl) oxalate and should be considered as an approximation for this compound.[5]

Table 2: Chemiluminescence Quantum Yields for Various Aryl Oxalates

| Aryl Oxalate | Fluorophore | Solvent | Chemiluminescence Quantum Yield (Φ_CL) |

| Bis(2,4,6-trichlorophenyl) oxalate (TCPO) | 9,10-Diphenylanthracene | Ethyl Acetate (B1210297) | High |

| Bis(2,4-dinitrophenyl) oxalate (DNPO) | 9,10-Diphenylanthracene | Dimethyl Phthalate | Higher than TCPO |

| Bis(pentachlorophenyl) oxalate (PCPO) | 9,10-Diphenylanthracene | Chlorobenzene/Ethyl Acetate | High |

| Bicyclo[2.2.1]hept-5-en-2-ylmethyl phenyl oxalate | Rubrene | Dichloromethane | 2.34 x 10⁻⁷ |

| Diphenyl oxalate | Rubrene | Dichloromethane | 1.98 x 10⁻⁷ |

*Qualitative comparisons are based on general observations in the literature.[1][7] Quantitative data for the bicyclo... and diphenyl oxalates are from a specific study.[8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a generic aryl oxalate, which can be adapted for this compound, and for the measurement of chemiluminescence.

Synthesis of this compound

This protocol is a general method for the synthesis of aryl oxalates and can be adapted for this compound using pentafluorophenol (B44920) as the starting material.

Materials and Reagents:

-

Pentafluorophenol

-

Oxalyl chloride

-

Anhydrous toluene (B28343)

-

Anhydrous diethyl ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Condenser

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pentafluorophenol (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous toluene.

-

Cool the solution in an ice bath with vigorous stirring.

-

Slowly add a solution of oxalyl chloride (1 equivalent) in anhydrous toluene to the cooled reaction mixture via a dropping funnel over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture will form a precipitate of triethylamine hydrochloride. Remove the precipitate by filtration through a celite pad.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane (B92381) and ethyl acetate.

Measurement of Chemiluminescence

This protocol describes a general method for the quantitative measurement of peroxyoxalate chemiluminescence.

Materials and Reagents:

-

This compound solution in a suitable aprotic solvent (e.g., ethyl acetate or acetonitrile)

-

Hydrogen peroxide solution in the same solvent

-

Fluorophore solution in the same solvent

-

Luminometer or a spectrophotometer capable of measuring luminescence

-

Cuvettes

-

Micropipettes

Procedure:

-

Preparation of Reagent Solutions: Prepare stock solutions of this compound, hydrogen peroxide, and the chosen fluorophore in the desired aprotic solvent. The concentrations should be optimized for the specific experimental setup and desired light intensity.

-

Instrument Setup: Turn on the luminometer or spectrophotometer and allow it to warm up according to the manufacturer's instructions. Set the instrument to measure total light emission over a specific time period.

-

Reaction Initiation and Measurement:

-

In a cuvette, pipette the required volume of the this compound solution and the fluorophore solution.

-

Place the cuvette in the sample chamber of the instrument.

-

Initiate the reaction by injecting a precise volume of the hydrogen peroxide solution into the cuvette. Ensure rapid and thorough mixing.

-

Immediately start the data acquisition to measure the chemiluminescence intensity as a function of time.

-

-

Data Analysis:

-

The output will be a kinetic curve of light intensity versus time.

-

The total light emission can be determined by integrating the area under this curve.

-

The chemiluminescence quantum yield (Φ_CL) can be calculated by comparing the total light emission of the sample to that of a known chemiluminescence standard under the same experimental conditions.

-

Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Figure 1: Reaction mechanism of this compound with hydrogen peroxide.

Figure 2: Experimental workflow for measuring peroxyoxalate chemiluminescence.

Conclusion

The reaction of this compound with hydrogen peroxide represents a highly efficient and versatile chemiluminescent system. Its high reactivity, driven by the strong electron-withdrawing nature of the pentafluorophenyl groups, makes it a valuable tool in applications requiring a strong and rapid light signal. While specific quantitative data for this particular oxalate is sparse, the well-studied analogues provide a solid framework for understanding its behavior. The detailed protocols and mechanistic understanding provided in this guide offer a foundation for researchers and scientists to effectively utilize this powerful chemiluminescent reaction in their work, from fundamental studies to the development of novel analytical methods and diagnostic tools. Further research into the precise kinetics and quantum yields of this compound will undoubtedly expand its applications in various scientific fields.

References

- 1. Peroxyoxalate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of fluorophor-labeled compounds based on peroxyoxalate chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemiluminescence from reactions of bis(pentachlorophenyl)oxalate, hydrogen peroxide and fluorescent compounds. Kinetics and mechanism - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Chemiluminescence from reactions of bis(pentachloro-phenyl)oxalate, hydrogen peroxide and fluorescent compounds. Role of the fluor and nature of chemielectronic process(es) - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. A Kinetic Study of the Chemiluminescent Reactions of Bis(2,4-dinitrophenyl)Oxalate, Hydrogen Peroxide, and Fluorescent Polycyclic Aromatic Hydrocarbons -Bulletin of the Korean Chemical Society [koreascience.kr]

- 8. Detection of hydrogen peroxide with chemiluminescent micelles - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the structure and properties of bis(pentafluorophenyl) oxalate.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of bis(pentafluorophenyl) oxalate (B1200264). The information is intended to support research and development activities, particularly in the fields of organic synthesis, materials science, and drug development.

Core Compound Properties

Bis(pentafluorophenyl) oxalate, with the CAS number 16536-48-4, is a highly fluorinated organic compound. Its structure consists of two pentafluorophenyl groups linked by an oxalate ester bridge. The strong electron-withdrawing nature of the pentafluorophenyl rings significantly influences the chemical reactivity of the oxalate moiety, making it a valuable reagent in various chemical transformations.

Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄F₁₀O₄ | [1][2] |

| Molecular Weight | 422.13 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Boiling Point | 318.9 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 141.9 ± 22.8 °C | [1] |

| Melting Point | No experimental data found. For comparison, the related compound bis(pentafluorophenyl) carbonate has a melting point of 47-50 °C. | [3][4] |

| Solubility | Generally described as soluble in organic solvents. Specific quantitative data (e.g., g/100mL) in common laboratory solvents is not readily available in the searched literature. | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following sections describe the expected spectral characteristics based on the compound's structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: As this compound contains no hydrogen atoms, a ¹H NMR spectrum is not applicable for characterizing the molecule itself. It would only show signals from impurities or the solvent.

-

¹³C NMR: The ¹³C NMR spectrum is expected to show signals for the carbonyl carbons of the oxalate group and the carbons of the pentafluorophenyl rings. The carbonyl carbon signal is anticipated to be in the region of 150-160 ppm. The carbons of the pentafluorophenyl ring will exhibit complex splitting patterns due to coupling with fluorine atoms.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is the most informative for this compound. It is expected to show three distinct signals for the fluorine atoms on the pentafluorophenyl ring, corresponding to the ortho, meta, and para positions relative to the oxygen atom of the ester group. The chemical shifts would be in the typical range for fluoroaromatic compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the C=O stretching of the ester groups, typically found in the region of 1750-1800 cm⁻¹. Strong absorptions corresponding to the C-F and C-O stretching vibrations, as well as vibrations of the fluorinated aromatic ring, are also expected.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ at m/z 422 would be expected. Fragmentation patterns would likely involve the loss of CO₂, pentafluorophenoxy radicals, and other fragments characteristic of oxalate esters.

Synthesis and Reactions

Synthesis of this compound

The synthesis of this compound is described in the scientific literature.[1] A common method involves the reaction of oxalyl chloride with pentafluorophenol (B44920).

Experimental Protocol: Synthesis of this compound

-

Reactants: Oxalyl chloride and pentafluorophenol.

-

Solvent: A dry, inert solvent such as anhydrous benzene (B151609) or toluene (B28343) is typically used.

-

Procedure:

-

A solution of pentafluorophenol in the chosen anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of oxalyl chloride in the same solvent is added dropwise to the cooled pentafluorophenol solution with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by sublimation, to yield pure this compound.

-

Logical Relationship of Synthesis:

Key Reactions: Peroxyoxalate Chemiluminescence

A significant application of this compound is in peroxyoxalate chemiluminescence, a chemical reaction that produces light. This process is notably used in glow sticks. The reaction involves the oxidation of the oxalate ester by hydrogen peroxide, which generates a high-energy intermediate. This intermediate then transfers its energy to a fluorescent dye (fluorophore), causing it to emit light.

Chemiluminescence Signaling Pathway:

Applications in Research and Drug Development

The unique chemical properties of this compound make it a versatile tool in several areas of research and development:

-

Chemiluminescence-Based Assays: Its role in the peroxyoxalate reaction allows for the development of highly sensitive analytical methods. These assays can be used to detect and quantify hydrogen peroxide, which is a reactive oxygen species relevant in many biological processes and disease states.

-

Organic Synthesis: The high reactivity of the oxalate ester group, enhanced by the pentafluorophenyl substituents, makes it an excellent activating agent and a building block for the synthesis of more complex molecules.[2]

-

Polymer Chemistry: It serves as a monomer or cross-linking agent in the synthesis of fluorinated polymers. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.[2]

-

Drug Development: While not a therapeutic agent itself, its application in high-sensitivity analytical assays is valuable in drug discovery and development for studying enzymatic reactions that produce hydrogen peroxide or for labeling molecules in bioassays.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory environment, following standard safety protocols for chemical reagents. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Specific handling and storage information should be obtained from the supplier's Safety Data Sheet (SDS). It is typically stored at room temperature.[2]

References

Methodological & Application

Application Note: Highly Sensitive Detection of Hydrogen Peroxide Using Bis(pentafluorophenyl) Oxalate-Mediated Chemiluminescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of hydrogen peroxide (H₂O₂) is of paramount importance in a multitude of research and development fields, including cellular biology, drug discovery, and environmental analysis. As a key reactive oxygen species (ROS), H₂O₂ is implicated in a wide range of physiological and pathological processes. The peroxyoxalate chemiluminescence (POCL) system offers a highly sensitive and specific method for H₂O₂ determination. This application note provides a detailed protocol for the detection of hydrogen peroxide using bis(pentafluorophenyl) oxalate (B1200264) (PFPO), a highly reactive chemiluminescent substrate.

The core of the POCL reaction is the interaction between an oxalate ester, such as bis(pentafluorophenyl) oxalate, and hydrogen peroxide. This reaction produces a high-energy intermediate, presumed to be 1,2-dioxetanedione, which then excites a fluorescent molecule (fluorophore). As the excited fluorophore returns to its ground state, it emits light, and the intensity of this chemiluminescence is directly proportional to the concentration of hydrogen peroxide. The use of highly electronegative leaving groups, such as pentafluorophenol, in the oxalate ester enhances the efficiency of the chemiluminescence reaction.

Signaling Pathway

The detection of hydrogen peroxide via the this compound system follows a chemically initiated electron exchange luminescence (CIEEL) mechanism.

Caption: Signaling pathway for H₂O₂ detection.

Experimental Workflow

The general workflow for the detection of hydrogen peroxide using the this compound chemiluminescence assay is outlined below.

Caption: Experimental workflow for H₂O₂ assay.

Quantitative Data